molecular formula C26H32N2O6 B8099457 Fmoc-N-Me-D-Orn(Boc)-OH

Fmoc-N-Me-D-Orn(Boc)-OH

Cat. No.: B8099457
M. Wt: 468.5 g/mol
InChI Key: BQYJGTKBQHBSDE-JOCHJYFZSA-N
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Description

Fmoc-N-Methyl-D-Ornithine(Boc)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyloxycarbonyl (Boc) protecting group at the side chain. This compound is commonly used in peptide synthesis, particularly in the preparation of peptides with specific structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-D-Ornithine(Boc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

    Methylation: The protected amino acid is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Protection of the Side Chain: The side chain amino group is protected with the Boc group using Boc2O (di-tert-butyl dicarbonate) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of Fmoc-N-Methyl-D-Ornithine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is carried out using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: HBTU or DIC in the presence of a base like N,N-Diisopropylethylamine (DIPEA).

Major Products:

    Deprotected Amino Acid: Removal of Fmoc and Boc groups yields N-Methyl-D-Ornithine.

    Peptide Products: Coupling reactions result in the formation of peptides with N-Methyl-D-Ornithine as a residue.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-N-Methyl-D-Ornithine(Boc)-OH is used in the synthesis of peptides with specific structural motifs and functionalities.

Biology:

    Protein Engineering: The compound is used in the design of proteins with enhanced stability and activity.

Medicine:

    Drug Development: Peptides containing N-Methyl-D-Ornithine are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Biomaterials: The compound is used in the development of biomaterials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-D-Ornithine(Boc)-OH involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The Fmoc and Boc groups serve as protecting groups during synthesis, ensuring selective reactions at specific sites. The methylation of the amino group can enhance the stability and activity of the resulting peptides.

Comparison with Similar Compounds

    Fmoc-D-Ornithine(Boc)-OH: Similar to Fmoc-N-Methyl-D-Ornithine(Boc)-OH but without the methylation.

    Fmoc-Lysine(Boc)-OH: Another amino acid derivative with similar protecting groups but different side chain properties.

Uniqueness:

    Methylation: The presence of the methyl group in Fmoc-N-Methyl-D-Ornithine(Boc)-OH provides unique properties, such as increased stability and altered reactivity compared to non-methylated derivatives.

    Structural Influence: The specific combination of Fmoc and Boc protecting groups allows for precise control over peptide synthesis and modification.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJGTKBQHBSDE-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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